戊糖吡喃糖胺

描述

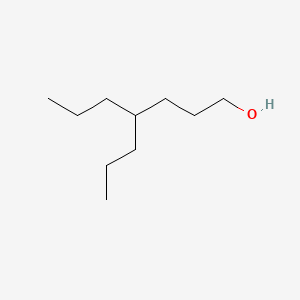

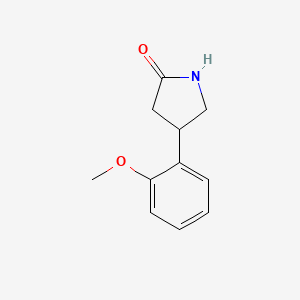

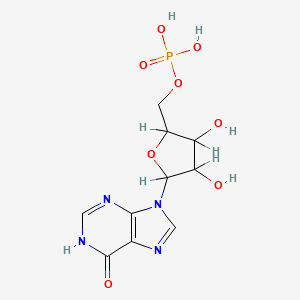

Pentopyranosylamine (PPA) is a heterocyclic compound with a five-membered ring containing an amine group. It is a versatile building block for organic synthesis and has been used in a wide range of applications. PPA has been studied extensively and is known to have a variety of biochemical and physiological effects.

科学研究应用

抗结核活性

戊糖吡喃糖胺衍生物在抗结核活性方面显示出潜力。Moczulska (2004) 的一项研究探索了 32 种 N-戊糖吡喃糖胺的衍生物,并在结核病抗菌获取和协调设施 (TAACF) 计划下评估了它们的抗结核活性。这些发现突出了戊糖吡喃糖胺在开发针对多重耐药结核分枝杆菌(一项重大的全球健康挑战)的新药中的潜在作用 (Moczulska,2004)。

细胞内药物递送

戊糖吡喃糖胺衍生物,特别是聚苯乙烯-马来酸酐 (PSMA) 共聚物的戊胺衍生物,已被研究用于细胞内药物递送。Henry 等人(2006 年)描述了这些“智能”聚合物的合成,它们表现出 pH 依赖性的膜破坏活性。这一特性对于通过内体膜屏障增强治疗性大分子进入靶细胞至关重要 (Henry 等,2006)。

药物合成

戊糖吡喃糖胺衍生物在药物化合物的合成中也很重要。Lucero 和 Woerpel (2006) 对与甘露糖和其他吡喃糖(包括戊糖吡喃糖胺)相关的缩醛的 C-糖基化进行了系统研究。他们的研究有助于了解含氮天然产物和碳水化合物模拟物的合成中的构象偏好和反应选择性,这些在药物化学中很有价值 (Lucero 和 Woerpel,2006)。

纳米技术和生物医学应用

在纳米技术和生物医学领域,戊糖吡喃糖胺衍生物因其潜在用途而受到探索。Wu 等人(2021 年)讨论了酚基纳米技术 (PEN) 在粒子工程中的应用,包括戊糖吡喃糖胺衍生物的使用。该技术对于生物传感、生物成像和疾病治疗至关重要,展示了戊糖吡喃糖胺衍生物在先进生物医学应用中的多功能性 (Wu 等,2021)。

属性

IUPAC Name |

2-aminooxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4/c6-5-4(9)3(8)2(7)1-10-5/h2-5,7-9H,1,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBSUMJKSOSGJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)N)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301005763 | |

| Record name | Pentopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminooxane-3,4,5-triol | |

CAS RN |

85280-61-1 | |

| Record name | NSC129242 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are N-pentopyranosylamines and how are they structured?

A1: N-pentopyranosylamines are a class of chemical compounds consisting of a pentose sugar ring (like D-xylose, D-arabinose, or D-lyxose) linked to an amine group through a glycosidic bond. These compounds can exist as α or β anomers depending on the orientation of the glycosidic bond. Researchers have synthesized and characterized N-pentopyranosylamines derived from various amines, including tryptamine, tyramine [], and N-aryl groups []. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used techniques to verify the structure of these compounds [, ].

Q2: How stable are N-pentopyranosylamines under acidic conditions?

A2: The stability of N-pentopyranosylamines in acidic solutions depends on several factors, including the type of pentose sugar and the nature of the amine group. Studies on N-aryl-D-pentopyranosylamines reveal that they undergo acid-catalyzed hydrolysis, breaking the C1-N glycosidic bond []. The rate of hydrolysis increases with decreasing pH and increasing basicity of the parent amine []. Interestingly, the lability of the C1-N bond varies with the pentose sugar, following the order: xyloside < lyxoside < riboside < arabinoside []. This information suggests a bimolecular A-2 mechanism for the hydrolysis, potentially involving a Schiff base intermediate [].

Q3: Have any biological activities been reported for N-pentopyranosylamines?

A3: Yes, research indicates that certain N-pentopyranosylamines exhibit anti-tuberculosis activity. A study screened 32 N-pentopyranosyl amine derivatives for their activity against Mycobacterium tuberculosis under the Tuberculosis Antimicrobial Acquisition and Coordinating Facility (TAACF) program []. Although the specific results weren't detailed in the abstract, the research highlights the potential of these compounds as novel anti-tuberculosis agents, especially given the rise of multidrug-resistant strains [].

Q4: Are there any known applications of N-pentopyranosylamines in synthetic chemistry?

A4: While the provided abstracts don't delve into specific synthetic applications, the ability to modify both the sugar and amine moieties of N-pentopyranosylamines makes them versatile building blocks. Their use in synthesizing "anomalously coupled nucleosides" has been reported []. For instance, 3-[N6-(4-Chlorophenyl)-2-methyl-9-adenyl]-2,3-dideoxy-D-threo-pentopyranose has been successfully reacted with alcohols and anilines to yield novel alkyl and N-aryl pentopyranoside derivatives, respectively []. This example demonstrates the potential of N-pentopyranosylamines as starting materials for creating structurally diverse compounds with possible biological activities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Phenyl-4H-[1,2,4]triazol-3-yl)-phenol](/img/structure/B3024141.png)

![5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B3024149.png)